2-(Benzylsulfonyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzylsulfonyl)-2-methylpropanoic acid is an organic compound that features a benzylsulfonyl group attached to a 2-methylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzylsulfonyl)-2-methylpropanoic acid typically involves the reaction of benzyl halides with sulfonyl chlorides under basic conditions. A common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Benzylsulfonyl)-2-methylpropanoic acid undergoes several types of chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to form sulfide derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and various substituted benzyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(Benzylsulfonyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Benzylsulfonyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of metabolic pathways, making the compound useful in biological and medicinal research.
Comparison with Similar Compounds
Similar Compounds
- 2-(Benzylsulfonyl)benzothiazole
- 2-(Benzylsulfonyl)benzoic acid
- 2-(Benzylsulfonyl)benzamide
Uniqueness
2-(Benzylsulfonyl)-2-methylpropanoic acid is unique due to its specific structural features, which include the combination of a benzylsulfonyl group with a 2-methylpropanoic acid backbone. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C11H14O4S |
---|---|
Molecular Weight |
242.29 g/mol |
IUPAC Name |
2-benzylsulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14O4S/c1-11(2,10(12)13)16(14,15)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,12,13) |
InChI Key |
OHGGOZOURCQNJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)O)S(=O)(=O)CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.